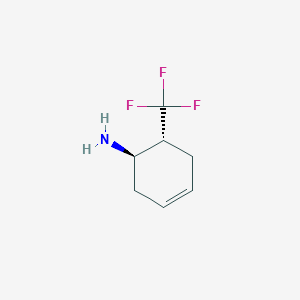
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxathiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid typically involves multi-step organic reactions. One possible route could involve the formation of the oxathiolane ring followed by its attachment to the benzoic acid moiety. Key steps might include:
Formation of the oxathiolane ring: This could be achieved through the reaction of a suitable diol with a thiol under acidic conditions.
Attachment to benzoic acid: The oxathiolane intermediate could then be reacted with a benzoic acid derivative, possibly through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of benzyl alcohol from the benzoic acid moiety.
Substitution: Introduction of new functional groups in place of the methoxy group.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxathiolane ring and benzoic acid moiety could play key roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid: Unique due to its specific functional groups and ring structure.
2-((2R)-2-(Hydroxymethyl)-1,3-oxathiolan-2-yl)benzoic acid: Lacks the methoxy group.
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-dioxolan-2-yl)benzoic acid: Contains a dioxolane ring instead of an oxathiolane ring.
Uniqueness
The presence of the oxathiolane ring and the specific arrangement of functional groups make this compound unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H14O5S |
|---|---|
Poids moléculaire |
270.30 g/mol |
Nom IUPAC |
2-[(2R)-2-(hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl]benzoic acid |
InChI |
InChI=1S/C12H14O5S/c1-16-10-6-18-12(7-13,17-10)9-5-3-2-4-8(9)11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)/t10?,12-/m0/s1 |
Clé InChI |
DJUKKZIJMYLIOE-KFJBMODSSA-N |
SMILES isomérique |
COC1CS[C@@](O1)(CO)C2=CC=CC=C2C(=O)O |
SMILES canonique |
COC1CSC(O1)(CO)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


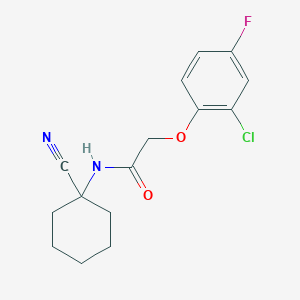
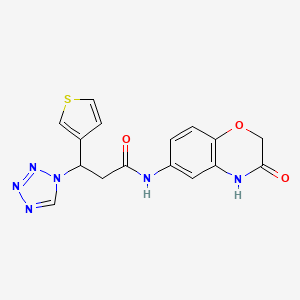

![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)
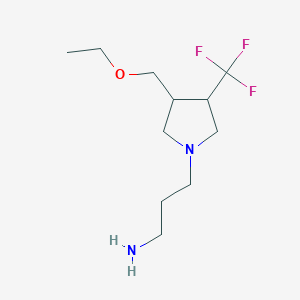

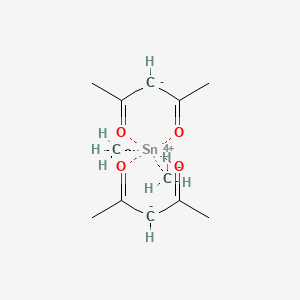
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
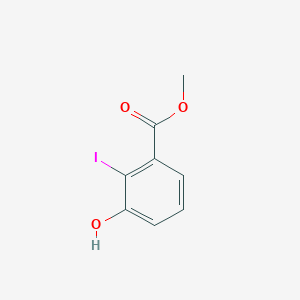
(2,4,6-trimethylphenyl)silane](/img/structure/B13352429.png)
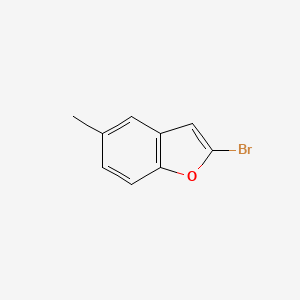
![tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13352438.png)
